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Compound of Interest

Compound Name:
4-(N-Boc-amino)-1,6-heptanedioic

acid

Cat. No.: B1450450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-((tert-butoxycarbonyl)amino)heptanedioic acid, a

key bifunctional linker used in modern medicinal chemistry and drug discovery. It covers the

molecule's nomenclature, physicochemical properties, core applications—particularly in the

synthesis of Proteolysis Targeting Chimeras (PROTACs)—and representative experimental

protocols for its use.

Nomenclature and Chemical Structure
Primary Name: 4-(N-Boc-amino)-1,6-heptanedioic acid

IUPAC Name: 4-((tert-butoxycarbonyl)amino)heptanedioic acid[1]

Common Synonyms: 4-(Boc-amino)pimelic acid, 4-((tert-

butoxycarbonyl)amino)heptanedioicacid, Heptanedioic acid, 4-[[(1,1-

dimethylethoxy)carbonyl]amino]-[1]

The molecule features a seven-carbon dicarboxylic acid backbone (heptanedioic acid or

pimelic acid). A tert-butoxycarbonyl (Boc) protected amine group is attached at the C4 position,

creating a branched structure. This configuration provides two carboxylic acid termini for

conjugation and a protected amine that can be deprotected under acidic conditions for further

functionalization if required.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1450450?utm_src=pdf-interest
https://www.benchchem.com/product/b1450450?utm_src=pdf-body
https://m.chemicalbook.com/ProdSupplierGNCB43162817.htm
https://m.chemicalbook.com/ProdSupplierGNCB43162817.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from

various chemical suppliers.

Property Value Source(s)

CAS Number 848242-88-6 [1]

Molecular Formula C₁₂H₂₁NO₆ [1]

Molecular Weight 275.3 g/mol [1]

Purity
Typically ≥95% (as determined

by HPLC)
[1]

Storage Condition -20°C

Appearance White to off-white solid

Solubility
Soluble in methanol, DMF,

DMSO

Spectroscopic Data

¹H NMR, ¹³C NMR, and mass

spectrometry data are typically

provided by the supplier upon

request.

Core Application in Drug Development: The
PROTAC Linker
4-(N-Boc-amino)-1,6-heptanedioic acid is primarily utilized as a bifunctional, alkyl-based

linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3].

PROTAC Technology Overview: PROTACs are heterobifunctional molecules designed to

induce the degradation of a specific target protein. They consist of three components:

A "warhead" ligand that binds to the target protein of interest (POI).

An E3 ubiquitin ligase ligand that recruits an E3 ligase.
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A linker that covalently connects the two ligands.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the

ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

The role of 4-(N-Boc-amino)-1,6-heptanedioic acid is to serve as this critical linker. Its two

terminal carboxylic acid groups allow for sequential or orthogonal amide bond formation with

amine-functionalized warhead and E3 ligase ligands. The length and composition of the linker

are crucial for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and

achieving efficient protein degradation.

Visualizations of Chemical Workflows
The following diagrams illustrate the key chemical transformations and logical steps involving

the title compound.
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Caption: General workflow for amide bond formation using one of the linker's carboxylic acid
groups. (Max Width: 760px)
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Caption: Logical workflow for the synthesis of a PROTAC using the bifunctional linker. (Max
Width: 760px)

Experimental Protocols
While a specific, published protocol for the multi-step synthesis of 4-(N-Boc-amino)-1,6-
heptanedioic acid is not readily available in peer-reviewed literature, a representative protocol

for its primary application—amide bond formation—is detailed below. This method is standard

for conjugating the linker to amine-containing molecules.

Representative Protocol: HATU-Mediated Amide Coupling

Objective: To conjugate one carboxylic acid terminus of 4-(N-Boc-amino)-1,6-heptanedioic
acid to a primary amine-containing substrate (e.g., a warhead or E3 ligase ligand).

Materials:

4-(N-Boc-amino)-1,6-heptanedioic acid (1.0 eq)

Amine-containing substrate (1.0-1.2 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq)[4]

N,N-Diisopropylethylamine (DIPEA or DIEA) (3.0 eq)[4][5]

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 4-(N-Boc-amino)-1,6-heptanedioic acid (1.0 eq) and HATU (1.2 eq) in anhydrous

DMF.

Add the amine-containing substrate (1.0-1.2 eq) to the solution.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add DIPEA (3.0 eq) to the stirred mixture. The solution may change color.

Allow the reaction to warm to room temperature and stir for 4-16 hours.

Monitor the reaction progress by an appropriate method, such as Thin Layer

Chromatography (TLC) or LC-MS, until the starting material is consumed.

Work-up and Purification:

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
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Wash the organic layer sequentially with 5% aqueous citric acid (if the substrate is base-

stable), saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure (rotary evaporation).

The crude residue is then purified by flash column chromatography on silica gel, using an

appropriate solvent gradient (e.g., 0-10% methanol in DCM or a hexane/ethyl acetate

gradient) to yield the pure mono-conjugated product.

Notes:

The use of excess 4-(N-Boc-amino)-1,6-heptanedioic acid can be employed to favor

mono-conjugation, followed by purification to remove the unreacted diacid.

Other coupling reagents like EDC/NHS, HBTU, or DIC can be used as alternatives to HATU.

[4]

All reagents and solvents should be anhydrous to ensure high coupling efficiency.

Conclusion
4-((tert-Butoxycarbonyl)amino)heptanedioic acid is a valuable and versatile chemical tool. Its

well-defined structure provides a reliable scaffold for constructing complex molecules, most

notably PROTACs. For researchers in drug discovery, understanding its properties and the

protocols for its use is essential for the rational design and synthesis of next-generation

therapeutics aimed at targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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